Cas no 172486-69-0 (4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI))
![4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) structure](https://de.kuujia.com/scimg/cas/172486-69-0x500.png)
172486-69-0 structure
Produktname:4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)
4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)
- 4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-
- Sonomolide B
- 13-Ethenyl-3,5-dihydroxy-14-methyl-6,15-epoxypodocarp-12-en-15-one
- 4H-Phenanthro[10,1-bc]furan-4-one, 8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-, (3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)-
- CHEBI:219013
- 172486-69-0
- (1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one
- dihydroxy-trimethyl-vinyl-[?]one
- 4H-Phenanthro(10,1-bc)furan-4-one, 8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-, (3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)-
- DTXSID10938163
-
- Inchi: InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1
- InChI-Schlüssel: HQKRCEBCNPNBKW-JTKBMLCESA-N
- Lächelt: C=CC1=CC[C@@H]2[C@]3(CC[C@H](O)[C@@]4(C(O[C@H](C[C@H]2[C@H]1C)[C@]34O)=O)C)C
Berechnete Eigenschaften
- Genaue Masse: 332.198759
- Monoisotopenmasse: 332.198759
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 1
- Komplexität: 640
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 66.8
Experimentelle Eigenschaften
- Dichte: 1.255
- Siedepunkt: 501.9°Cat760mmHg
- Flammpunkt: 176.5°C
4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI) Verwandte Literatur
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
172486-69-0 (4H-Phenanthro[10,1-bc]furan-4-one,8-ethenyl-1,2,3,3a,5a,6,6a,7,10,10a,10b,10c-dodecahydro-3,10c-dihydroxy-3a,7,10b-trimethyl-,(3R,3aR,5aS,6aR,7S,10aR,10bS,10cR)-rel-(+)- (9CI)) Verwandte Produkte
- 145576-26-7(Simvastatin Hydroxy Acid Methyl Ester)
- 864357-87-9(Simvastatin Hydroxy Acid Ethyl Ester)
- 121009-77-6(1-Naphthaleneheptanoicacid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, (bR,dR,1S,2S,6R,8S,8aR)-)
- 1451154-01-0(3-amino-4-(hydroxymethyl)phenylboronic acid)
- 514-78-3(canthaxanthin)
- 293759-02-1(<br>6-Amino-4-(3-iodo-phenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carb onitrile)
- 333458-39-2(6-Chloro-2-(methylamino)-3-nitrobenzonitrile)
- 14799-66-7(Silane,1,1'-(1,6-hexanediyl)bis[1-chloro-1,1-dimethyl-)
- 1261816-77-6(2-Bromo-5'-chloro-2'-(trifluoromethyl)propiophenone)
- 2306272-77-3(tert-Butyl 4-cyano-3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
